2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with ethyl and fluorophenyl groups
Preparation Methods
The synthesis of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl and fluorophenyl substituents. Common reagents used in these reactions include ethylating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Scientific Research Applications
2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and potential applications. Examples of similar compounds include:
- 3-ETHYL-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
These compounds highlight the diversity of pyrimidine derivatives and their potential for various scientific applications.
Properties
Molecular Formula |
C22H22FN3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H22FN3O2/c1-3-15-8-10-19(11-9-15)24-20(27)14-26-21(28)13-18(4-2)25-22(26)16-6-5-7-17(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,27) |
InChI Key |
YUFILSASVLTIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC(=CC=C3)F)CC |
Origin of Product |
United States |
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